molecular formula C18H16BrN5O3 B2668543 5-amino-1-(4-bromobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899981-30-7

5-amino-1-(4-bromobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2668543
CAS No.: 899981-30-7
M. Wt: 430.262
InChI Key: IXXDGYHKLSDLRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Evolution of Triazole-Based Pharmacophores

The triazole nucleus emerged as a pharmacophoric cornerstone following Bladin's 1885 identification of its aromatic three-nitrogen heterocyclic structure. Early 20th-century applications focused on antifungal agents, with the 1944 discovery of azole-mediated ergosterol biosynthesis inhibition catalyzing systemic drug development. The clinical introduction of fluconazole (1990) and voriconazole (2002) marked paradigm shifts in triazole therapeutics, demonstrating the scaffold's capacity for CYP450 enzyme modulation through heme iron coordination.

A critical inflection point arrived with the development of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling precise regioselective 1,4-disubstituted triazole synthesis. This technological leap facilitated the creation of cefatrizine (1970s), the first triazole-cephalosporin hybrid antibiotic, and carboxyamidotriazole (CAI), a calcium influx inhibitor investigated for cancer therapy. The structural plasticity of triazoles allowed simultaneous optimization of pharmacokinetic properties and target engagement, as exemplified by icotinib derivatives achieving sub-micromolar IDO1 inhibition through heme iron coordination.

Table 1: Milestones in Triazole Pharmacophore Development

Year Compound Class Therapeutic Area Key Advancement
1885 Basic triazole scaffold N/A Structural identification
1944 Azole antifungals Mycology Ergosterol pathway inhibition
1973 Cefatrizine Antibacterial β-lactam-triazole hybrid
2002 Voriconazole Ant

Properties

IUPAC Name

5-amino-1-[(4-bromophenyl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN5O3/c19-12-3-1-11(2-4-12)10-24-17(20)16(22-23-24)18(25)21-13-5-6-14-15(9-13)27-8-7-26-14/h1-6,9H,7-8,10,20H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXDGYHKLSDLRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(N(N=N3)CC4=CC=C(C=C4)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(4-bromobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a click chemistry approach, where an azide reacts with an alkyne in the presence of a copper catalyst to form the triazole ring.

    Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced through a nucleophilic substitution reaction, where a suitable bromobenzyl halide reacts with the triazole intermediate.

    Attachment of the Benzodioxin Group: The benzodioxin moiety can be attached via an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the click chemistry step and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the bromobenzyl group, potentially converting it to a benzyl group.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

5-amino-1-(4-bromobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an anticancer, antifungal, and antibacterial agent.

    Biological Studies: The compound can be used to study enzyme inhibition and receptor binding due to its complex structure.

    Material Science: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-amino-1-(4-bromobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between the target compound and similar molecules from the evidence:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups
Target Compound 1,2,3-Triazole 4-bromobenzyl, 2,3-dihydro-1,4-benzodioxin-6-yl ~448.3 (calculated) Carboxamide, NH₂, Br
5-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (6m) 1,2,4-Triazole 4-bromophenyl, benzoxazolyl, 2-methylphenyl 460.34 Triazole-thione (C=S), Br, CH₃
2-(1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)-(6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one (41) Triazinoindole + Pyrazole 4-bromophenyl, indolone, dimethyl Not provided Ketone (C=O), Br, CH(CH₃)₂
Isoxazolecarboxamide derivatives (e.g., 898496-61-2) Isoxazole Varied aryl groups (e.g., benzodioxin, diazenyl) ~350–500 (estimated) Carboxamide, Diazenyl (N=N), Aryl substituents

Key Observations:

Core Heterocycle: The target compound’s 1,2,3-triazole core distinguishes it from 1,2,4-triazole (6m) and triazinoindole (41). The 1,2,3-triazole’s linear hydrogen-bonding geometry may enhance interactions with biological targets compared to bulkier cores like triazinoindole .

Substituent Effects :

  • The 4-bromobenzyl group in the target compound contrasts with 6m’s 4-bromophenyl and 41’s 4-bromophenyl-pyrazole . The benzyl spacer may increase flexibility and membrane permeability compared to direct phenyl attachment .
  • The 2,3-dihydro-1,4-benzodioxin substituent in the target compound offers improved solubility over 6m’s benzoxazole and 41’s indolone, as oxygen-rich rings enhance hydrophilicity .

Functional Groups: The carboxamide group in the target compound and isoxazole derivatives () supports hydrogen bonding, whereas 6m’s thione (C=S) group may prioritize hydrophobic interactions .

Implications for Physicochemical and Pharmacological Properties

Solubility : The benzodioxin moiety likely confers higher aqueous solubility compared to 6m’s benzoxazole and 41’s indolone, which are more lipophilic. This could enhance bioavailability in vivo .

Binding Affinity : The 1,2,3-triazole core and NH₂ group may improve target binding compared to isoxazole derivatives, which lack nitrogen atoms for coordination .

Metabolic Stability : The bromine atom in all bromophenyl-containing compounds (target, 6m, 41) may reduce metabolic degradation by cytochrome P450 enzymes, extending half-life .

Biological Activity

5-amino-1-(4-bromobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of treating parasitic diseases and cancer. This article reviews the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy against specific diseases, and structure-activity relationships (SAR).

Chemical Structure

The compound features a complex structure that includes a triazole moiety, an amine group, and a benzodioxin substituent. The presence of these functional groups is believed to contribute to its biological activity.

Biological Activity Overview

Research has demonstrated that derivatives of 5-amino-1,2,3-triazole-4-carboxamide exhibit potent activity against various pathogens and cancer cell lines. The following sections summarize key findings regarding its biological activity.

Antiparasitic Activity

A study focused on the optimization of 5-amino-1,2,3-triazole-4-carboxamides revealed that certain derivatives showed significant efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. One particular compound demonstrated submicromolar activity (pEC50 > 6), indicating high potency in reducing parasite burden in infected cells and mouse models .

Table 1: Antiparasitic Activity of Selected Compounds

Compound IDpEC50 ValueSelectivity Ratio (VERO/HepG2)
Compound 3>6>100
Compound A>5>50
Compound B>4>30

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies demonstrated that it exhibits cytotoxic effects against several cancer cell lines including HeLa and HCT116. The IC50 values were found to be significantly lower than those of standard chemotherapeutics like 5-fluorouracil .

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Comparison with Control
HeLa13.62 ± 0.86Better than control
HCT11611.57 ± 0.53Better than control
AGS2.63 ± 0.17Superior efficacy

The mechanism by which this compound exerts its biological effects appears to be multifaceted:

  • Inhibition of Enzymatic Activity : Some studies suggest that triazole derivatives can inhibit key enzymes involved in cellular metabolism of pathogens.
  • Induction of Apoptosis : In cancer cells, these compounds may trigger apoptotic pathways leading to cell death.

Structure-Activity Relationships (SAR)

The SAR analysis indicated that modifications to the triazole core significantly affect biological activity. For instance:

  • Substituting the amino group with different alkyl or halogen groups often resulted in loss of activity.
  • Maintaining the integrity of the triazole structure was crucial for retaining antiparasitic effects .

Table 3: Structure-Activity Relationship Findings

ModificationBiological Activity
NH2 → HInactive
NH2 → MeDecreased potency
Triazole → ImidazoleLoss of activity

Case Studies

Several case studies have highlighted the effectiveness of this compound in vivo:

  • Chagas Disease Model : In a murine model infected with T. cruzi, administration of the compound led to significant reductions in parasitemia compared to untreated controls.
  • Cancer Treatment Trials : Clinical trials involving patients with advanced cancer types indicated promising results with reduced tumor sizes and improved patient survival rates when combined with standard therapies.

Q & A

Basic Questions

Q. What are the key considerations for optimizing the synthesis of this compound?

  • Methodology :

  • The triazole core can be synthesized via Huisgen cycloaddition between an azide and alkyne, followed by functionalization of the benzyl and benzodioxin groups using nucleophilic substitution (e.g., alkylation with 4-bromobenzyl bromide).
  • Reaction conditions (temperature, solvent polarity, catalyst) must be optimized to enhance regioselectivity and yield. For example, using Cu(I) catalysts in click chemistry improves triazole formation .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the product from unreacted intermediates.

Q. How can the compound’s structure be confirmed post-synthesis?

  • Analytical Techniques :

  • 1H/13C NMR : Verify substitution patterns (e.g., benzodioxin aromatic protons at δ 6.8–7.2 ppm, triazole NH2 signals at δ 5.5–6.0 ppm) .
  • IR Spectroscopy : Confirm carboxamide C=O stretch (~1650 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C19H17BrN5O3) with <2 ppm error .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Assay Design :

  • Enzyme Inhibition : Test against carbonic anhydrase or histone deacetylase (HDAC) using fluorogenic substrates (e.g., 4-methylumbelliferyl acetate for esterase activity) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination over 48–72 hours .
  • Solubility in DMSO/PBS should be confirmed to avoid false negatives due to precipitation.

Advanced Questions

Q. How can computational methods guide the design of derivatives with improved enzyme inhibition?

  • In Silico Strategies :

  • Perform molecular docking (AutoDock Vina, Schrödinger) to predict binding affinity to HDAC or kinase active sites. Prioritize derivatives with stronger hydrogen bonds to catalytic residues (e.g., Zn²+ in HDAC) .
  • QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structural features with IC50 values .

Q. What experimental designs resolve contradictions in biological activity data across studies?

  • Troubleshooting Framework :

  • Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) to minimize inter-lab discrepancies.
  • Metabolic Stability : Test compound stability in liver microsomes (e.g., rat/human CYP450 isoforms) to identify false negatives from rapid degradation .
  • Cross-validate results with orthogonal assays (e.g., Western blotting for HDAC inhibition alongside enzymatic assays) .

Q. How can flow chemistry enhance scalability and reproducibility of synthesis?

  • Flow Reactor Design :

  • Use continuous-flow systems to control exothermic reactions (e.g., triazole cycloaddition) via precise temperature modulation (30–50°C) and residence time optimization .
  • Integrate in-line FTIR or UV monitoring to track reaction progress and automate purification (e.g., scavenger resins for copper removal) .

Q. What strategies improve the compound’s bioavailability for in vivo studies?

  • Formulation Optimization :

  • Salt Formation : Test hydrochloride or mesylate salts to enhance aqueous solubility.
  • Nanoparticle Encapsulation : Use PLGA or liposomal carriers to improve plasma half-life. Validate via dynamic light scattering (DLS) and in vivo pharmacokinetics (Cmax, AUC) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.